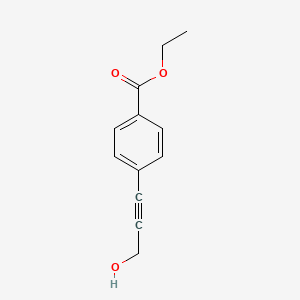

Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate

CAS No.: 63164-98-7

Cat. No.: VC8168935

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63164-98-7 |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | ethyl 4-(3-hydroxyprop-1-ynyl)benzoate |

| Standard InChI | InChI=1S/C12H12O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2,9H2,1H3 |

| Standard InChI Key | BTLHMFDWUWKWSC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C#CCO |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C#CCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate features a para-substituted benzoate ester with a 3-hydroxyprop-1-ynyl side chain. The IUPAC name, ethyl 4-(3-hydroxyprop-1-ynyl)benzoate, reflects this arrangement. Key structural identifiers include:

-

SMILES: CCOC(=O)C1=CC=C(C=C1)C#CCO

-

InChIKey: BTLHMFDWUWKWSC-UHFFFAOYSA-N.

The propynyl group introduces rigidity and electronic asymmetry, while the hydroxyl group enables hydrogen bonding and further derivatization. Comparative analysis with analogues, such as (E)-ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate (CAS 89113-43-9), reveals distinct reactivity profiles due to the alkyne vs. alkene bond .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₃ | |

| Molecular Weight | 204.22 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar organic solvents |

Synthesis and Optimization

Classical Synthetic Routes

The synthesis of Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate typically involves Sonogashira coupling or hydroxypropynylation of ethyl 4-iodobenzoate. A documented protocol employs:

-

Reactants: Ethyl 4-iodobenzoate, propargyl alcohol.

-

Catalysts: PdCl₂(PPh₃)₂ and CuI.

-

Solvent: Tetrahydrofuran (THF).

This method yields the target compound in 98% yield after purification via silica gel chromatography (hexane/ethyl acetate = 17:3) . Alternative routes leverage MnO₂-mediated oxidations of propargyl alcohols to access alkynones, though these are less direct .

Table 2: Representative Synthesis of Ethyl 4-(3-Hydroxyprop-1-ynyl)benzoate

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | Ethyl 4-iodobenzoate | |

| Catalyst System | PdCl₂(PPh₃)₂, CuI | |

| Solvent | THF | |

| Reaction Time | 12–24 hours | |

| Yield | 92–98% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (270 MHz, CDCl₃) data for related compounds, such as Ethyl 4-(3-hydroxy-3-phenylprop-1-yn-1-yl)benzoate, reveals:

-

δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

δ 4.41 (q, J = 7.2 Hz, 2H, OCH₂).

-

δ 7.51–7.57 (m, 2H, aromatic H).

The absence of alkyne proton signals suggests stabilization via conjugation. 13C NMR confirms the carbonyl (δ 165.6 ppm) and alkyne carbons (δ 85.6–92.6 ppm) .

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic absorptions at:

Reactivity and Applications

Copper-Catalyzed Hydroamination

The compound’s alkyne moiety participates in copper-catalyzed hydroamination with 2-aminophenols to form benzoxazoles, a reaction critical to pharmaceutical intermediates . For example:

-

Substrate: Ethyl 4-(3-hydroxyprop-1-ynyl)benzoate.

-

Catalyst: CuI/1,10-phenanthroline.

Pharmaceutical Relevance

While direct applications are underexplored, structural analogues serve as pemetrexed disodium impurities, underscoring regulatory significance . The hydroxyl group also positions it as a precursor for prodrugs or polymerizable monomers.

Future Directions

-

Pharmacological Studies: Screen for antimicrobial or anticancer activity.

-

Materials Science: Explore use in conductive polymers via alkyne polymerization.

-

Catalysis: Optimize asymmetric reactions leveraging the chiral hydroxy group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume